N-tert-butyl-1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide
CAS No.: 2640819-35-6
Cat. No.: VC11865524
Molecular Formula: C17H24N4OS
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640819-35-6 |
|---|---|
| Molecular Formula | C17H24N4OS |
| Molecular Weight | 332.5 g/mol |
| IUPAC Name | N-tert-butyl-1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H24N4OS/c1-5-12-8-13-14(18-10-19-16(13)23-12)21-7-6-11(9-21)15(22)20-17(2,3)4/h8,10-11H,5-7,9H2,1-4H3,(H,20,22) |
| Standard InChI Key | JXIRJGCEOKGAIO-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(N=CN=C2S1)N3CCC(C3)C(=O)NC(C)(C)C |
| Canonical SMILES | CCC1=CC2=C(N=CN=C2S1)N3CCC(C3)C(=O)NC(C)(C)C |
Introduction
N-tert-butyl-1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a thieno-pyrimidine moiety, which is significant in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in the fields of antiviral and anticancer agents.
Synthesis
The synthesis of N-tert-butyl-1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide typically involves multi-step reactions starting from simpler precursors. Common methods include various organic synthesis techniques, such as condensation reactions and coupling reactions, which are often monitored using spectroscopic techniques like NMR and infrared spectroscopy to confirm product formation and purity.
Potential Applications
N-tert-butyl-1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide has potential applications in the development of therapeutic agents, particularly in the fields of antiviral and anticancer treatments. Its stability and biological activity profile make it a promising candidate for further research and development.
Comparison with Related Compounds
Other compounds with similar structural features, such as thieno[2,3-d]pyrimidin-4(3H)-ones, have shown significant antimicrobial activity, including antitubercular properties . This suggests that compounds with thieno-pyrimidine moieties may have a broad spectrum of biological activities.
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